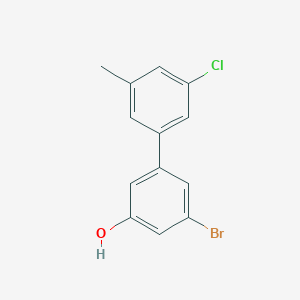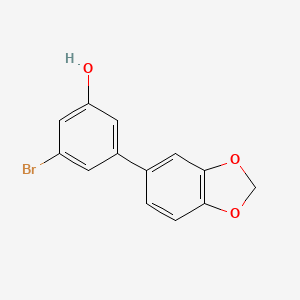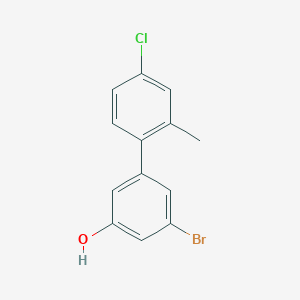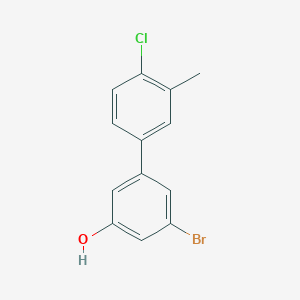
3-Bromo-5-(3-chloro-5-methylphenyl)phenol, 95%
Overview
Description
3-Bromo-5-(3-chloro-5-methylphenyl)phenol, 95% (also known as 3-Bromo-5-CP) is a synthetic compound used in a variety of research applications. This compound is a white solid with a melting point of 140°C and a boiling point of 250°C. It is a water-soluble compound that has a molecular weight of 315.53 g/mol and a molecular formula of C10H8BrClO. It is an organobromine compound with a wide range of uses in research laboratories.
Mechanism of Action
The mechanism of action of 3-Bromo-5-CP is relatively simple. It is an electrophilic aromatic substitution reaction, wherein the bromine atom is substituted for the chloro group on the aromatic ring. This reaction occurs due to the electron-withdrawing effect of the bromine atom, which causes the aromatic ring to become more electron-rich and more reactive.
Biochemical and Physiological Effects
3-Bromo-5-CP has not been studied in detail for its biochemical and physiological effects. However, it is known that it has a low toxicity and is not expected to cause adverse health effects. It is thought to be metabolized by the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
3-Bromo-5-CP has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a water-soluble compound, which makes it easy to work with. However, it is a relatively unstable compound and must be stored in an inert atmosphere. Additionally, it is a relatively reactive compound and must be handled with care.
Future Directions
There are a number of potential future directions for research involving 3-Bromo-5-CP. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Another potential direction is to explore the potential use of 3-Bromo-5-CP in the synthesis of polymers, which could have a variety of potential applications. Finally, further research could be done to explore the potential use of 3-Bromo-5-CP in the synthesis of catalysts and other reagents.
Synthesis Methods
3-Bromo-5-CP can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-3-methylphenol with bromine in the presence of a base, such as potassium hydroxide. This reaction produces 3-bromo-5-chloro-3-methylphenol. The second step involves the reduction of the chloro group to the phenol group using a reducing agent, such as sodium borohydride. This reaction produces the desired 3-bromo-5-CP.
Scientific Research Applications
3-Bromo-5-CP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as aryl boronic acids, which are used as catalysts in organic synthesis. It is also used in the synthesis of isoxazoles, which are used in the synthesis of pharmaceuticals. Additionally, 3-Bromo-5-CP is used in the synthesis of aryl halides, which are used in the synthesis of dyes and pharmaceuticals.
properties
IUPAC Name |
3-bromo-5-(3-chloro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-2-9(5-12(15)3-8)10-4-11(14)7-13(16)6-10/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYGSSMWYAQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686418 | |
| Record name | 5-Bromo-3'-chloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chloro-5-methylphenyl)phenol | |
CAS RN |
1261951-82-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-3′-chloro-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261951-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3'-chloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















